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molecular formula C11H13NO3 B8368795 4-Isobutyl-3-nitrobenzaldehyde

4-Isobutyl-3-nitrobenzaldehyde

Cat. No. B8368795
M. Wt: 207.23 g/mol
InChI Key: LALFBHCBCOGDQF-UHFFFAOYSA-N
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Patent
US09266867B2

Procedure details

4-Isobutyl-3-nitrobenzaldehyde (3.3 g, 0.0159 mol) is added to a solution of stannous chloride (8.37 g, 0.0441 mol) in concentrated hydrochloric acid (23 mL) at 0-5° C. The reaction mixture is slowly brought to 60-65° C. and is stirred at this temperature for 30 minutes. The reaction mixture is again cooled to 0-5° C. During cooling formation of solid is observed which is broken before proceeding further. Solution of sodium nitrite (1.36 g, 0.0188 mol) in demineralized water (3 mL) is added to the above reaction mixture at 0-5° C., allowed to stir for 10 minutes at this temperature. It is then poured into a slurry of cuprous chloride (3.6 g, 0.0346 mol) in demineralized water (5 mL) at 60-65° C. & stirred for 20 minutes. The reaction mixture is extracted in ethyl acetate (2×30 mL). Combined organic layer is dried over sodium sulfate and concentrated to get the crude, which is purified using column chromatography (230-400 mesh; toluene:n-hexane, 3:7) to yield 3-chloro-4-isobutylbenzaldehyde.
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
3.6 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[N+]([O-])=O)[CH:2]([CH3:4])[CH3:3].N([O-])=O.[Na+].[ClH:20]>O>[Cl:20][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:5]=1[CH2:1][CH:2]([CH3:4])[CH3:3])[CH:9]=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C(C)C)C1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
stannous chloride
Quantity
8.37 g
Type
reactant
Smiles
Name
Quantity
23 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous chloride
Quantity
3.6 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is slowly brought to 60-65° C.
TEMPERATURE
Type
TEMPERATURE
Details
During cooling formation of solid
STIRRING
Type
STIRRING
Details
to stir for 10 minutes at this temperature
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted in ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude, which
CUSTOM
Type
CUSTOM
Details
is purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=O)C=CC1CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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